1-(3-Bromo-4-chlorobenzoyl)azetidin-3-ol
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Overview
Description
1-(3-Bromo-4-chlorobenzoyl)azetidin-3-ol is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-chlorobenzoyl)azetidin-3-ol typically involves the reaction of 3-bromo-4-chlorobenzoyl chloride with azetidin-3-ol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is typically stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-4-chlorobenzoyl)azetidin-3-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzoyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The azetidine ring can be oxidized or reduced under appropriate conditions.
Ring-Opening Reactions: Due to the ring strain, the azetidine ring can undergo ring-opening reactions to form more stable compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Ring-Opening Reactions: Acidic or basic conditions can facilitate the ring-opening of the azetidine ring.
Major Products Formed
Substitution Reactions: Substituted benzoyl azetidines.
Oxidation Reactions: Oxidized derivatives of the azetidine ring.
Reduction Reactions: Reduced derivatives of the azetidine ring.
Ring-Opening Reactions: Linear or cyclic compounds depending on the reaction conditions.
Scientific Research Applications
1-(3-Bromo-4-chlorobenzoyl)azetidin-3-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: Investigated for its potential as a bioactive compound. The presence of halogen atoms can enhance its interaction with biological targets.
Medicine: Explored for its potential therapeutic applications. Azetidines are known for their activity against various diseases, and the incorporation of bromine and chlorine atoms can enhance their pharmacological properties.
Industry: Used in the development of new materials and catalysts. The unique properties of azetidines make them valuable in industrial applications.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-chlorobenzoyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of their activity. The presence of bromine and chlorine atoms can enhance the binding affinity of the compound to its targets, resulting in more potent biological effects. The exact molecular targets and pathways involved may vary depending on the specific application of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromo-4-chlorobenzoyl)azetidin-2-one: Similar structure but with a different functional group on the azetidine ring.
1-(3-Bromo-4-chlorobenzoyl)pyrrolidine: Similar structure but with a five-membered ring instead of a four-membered ring.
1-(3-Bromo-4-chlorobenzoyl)aziridine: Similar structure but with a three-membered ring instead of a four-membered ring.
Uniqueness
1-(3-Bromo-4-chlorobenzoyl)azetidin-3-ol is unique due to its combination of a four-membered azetidine ring and the presence of bromine and chlorine atoms on the benzoyl group
Properties
IUPAC Name |
(3-bromo-4-chlorophenyl)-(3-hydroxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO2/c11-8-3-6(1-2-9(8)12)10(15)13-4-7(14)5-13/h1-3,7,14H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWVLZCHBRWNKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)Cl)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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